Phényl(pyridin-2-yl)méthanol

Vue d'ensemble

Description

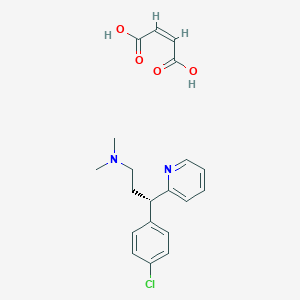

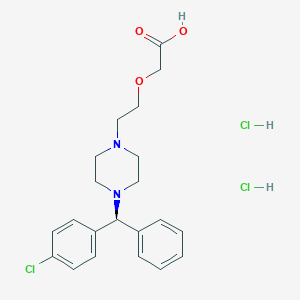

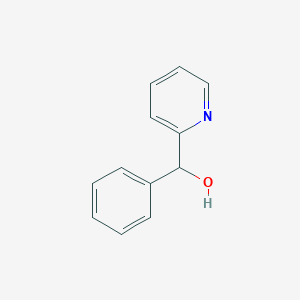

Phenyl(pyridin-2-yl)methanol is a chemical compound with the molecular formula C12H11NO . It has a molecular weight of 185.22 g/mol . The IUPAC name for this compound is phenyl (pyridin-2-yl)methanol .

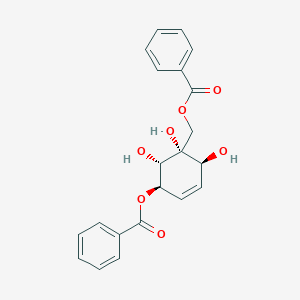

Molecular Structure Analysis

The molecular structure of Phenyl(pyridin-2-yl)methanol consists of a phenyl ring attached to a pyridin-2-yl methanol group . In the crystal structure, the pyridine and phenyl rings are inclined to each other .Physical and Chemical Properties Analysis

Phenyl(pyridin-2-yl)methanol has a molecular weight of 185.22 g/mol. It has one hydrogen bond donor and two hydrogen bond acceptors .Applications De Recherche Scientifique

Recherche pharmaceutique et découverte de médicaments

Le Phényl(pyridin-2-yl)méthanol sert de brique dans la synthèse de divers composés biologiquement actifs. Sa nature chirale le rend précieux pour créer des énantiomères spécifiques de produits pharmaceutiques .

Auxiliaire chiral en synthèse asymétrique

En raison de sa chiralité, il est étudié pour son rôle potentiel en tant qu'auxiliaire chiral, ce qui est crucial pour produire des substances énantiomériquement pures en synthèse asymétrique .

Études d'inhibition pharmacologique

Il a été utilisé dans des études pharmacologiques, telles que l'inhibition du canal TRPV3, qui est significative pour traiter le prurit et la cytotoxicité des kératinocytes .

Synthèse de nouveaux composés

Les chercheurs ont synthétisé de nouveaux composés utilisant le this compound qui présentent une activité antifibrotique, ce qui pourrait être bénéfique pour traiter des maladies comme la fibrose pulmonaire idiopathique .

Catalyse et réactions organiques

Ce composé a été impliqué dans des processus catalytiques pour produire d'autres dérivés chimiques importants, démontrant sa polyvalence en chimie organique .

Chimie analytique

Il peut également être utilisé comme composé standard ou de référence en chimie analytique pour identifier ou quantifier d'autres substances.

Chaque application mentionnée ci-dessus représente un domaine distinct où le this compound joue un rôle important. Les propriétés du composé en font un élément essentiel dans divers domaines de la recherche scientifique et pharmacologique.

Pour plus d'informations détaillées sur chaque application, vous pouvez vous référer aux références fournies.

Cas 91568-94-4,®-phenyl(pyridin-2-yl)methanol | lookchem Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as … Molecules | Free Full-Text | Synthesis of Novel 2-(Pyridin-2-yl) … - MDPI Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl …

Mécanisme D'action

Mode of Action

It is likely that the compound interacts with its targets through a variety of mechanisms, potentially including binding to specific receptors or enzymes, altering cellular processes, or interacting with biochemical pathways

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can all impact the activity of Phenyl(pyridin-2-yl)methanol

Propriétés

IUPAC Name |

phenyl(pyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,12,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYESUYBXKHPUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311285, DTXSID50901437 | |

| Record name | Phenyl-pyridin-2-yl-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14159-57-0 | |

| Record name | α-Phenyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14159-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 241060 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14159-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl-pyridin-2-yl-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of phenyl(pyridin-2-yl)methanol?

A1: Phenyl(pyridin-2-yl)methanol, also known as 2-(hydroxydiphenylmethyl)pyridine, is a chiral molecule with a central carbon atom bonded to a hydroxyl group, a phenyl group, a pyridin-2-yl group, and a hydrogen atom. Its molecular formula is C12H11NO, and its molecular weight is 185.22 g/mol []. The crystal structure reveals that the pyridine and phenyl rings are not coplanar but inclined to each other at an angle of 71.42° [].

Q2: How is phenyl(pyridin-2-yl)methanol synthesized using biocatalysts?

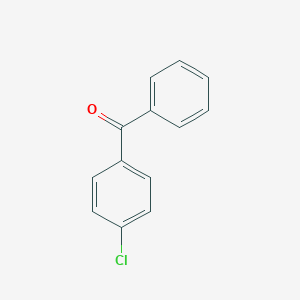

A2: Research shows that (S)-phenyl(pyridin-2-yl)methanol, the enantiomer with analgesic properties, can be produced with high enantiomeric excess through the asymmetric bioreduction of phenyl(pyridin-2-yl)methanone []. Among the bacterial strains studied, Lactobacillus paracasei BD101 exhibits excellent enantioselectivity and high conversion rates for this bioreduction reaction []. This method offers a sustainable alternative to traditional chemical synthesis.

Q3: Can you explain the significance of copper(II) in transforming phenyl(pyridin-2-yl)methanone?

A3: Research indicates that copper(II) ions play a crucial role in facilitating novel transformations of phenyl(pyridin-2-yl)methanone (also referred to as 2-benzoylpyridine) under strongly basic conditions []. Depending on the specific reaction conditions, including the copper(II) source, solvents, and base used, a variety of products can be formed. These transformations often involve nucleophilic additions to the carbonyl group of phenyl(pyridin-2-yl)methanone, leading to the formation of new C-C or C-O bonds [].

Q4: Are there alternative methods to optimize the bioreduction of (S)-phenyl(pyridin-2-yl)methanol?

A4: Yes, recent research explores the application of a multi-response nonlinear programming model with an inscribed design to optimize the bioreduction conditions of (S)-phenyl(pyridin-2-yl)methanol by Leuconostoc pseudomesenteroides N13 []. This approach aims to enhance the efficiency and yield of the biocatalytic process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.